4,6-Dichloropicolinaldehyde

Description

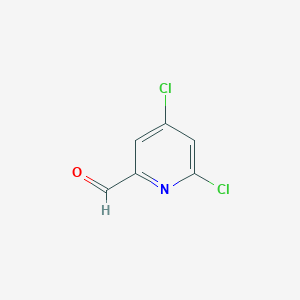

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSCIAVHRDIZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132683-62-6 | |

| Record name | 4,6-dichloropyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Rational Synthesis of 4,6-Dichloropicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloropicolinaldehyde is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. Its utility stems from the orthogonal reactivity of its three functional groups: the aldehyde for nucleophilic additions and reductive aminations, and the two chlorine atoms for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. This guide presents a comprehensive overview of a proposed, rational synthetic approach to this compound, grounded in established chemical principles and analogous transformations reported in peer-reviewed literature. We will delve into the strategic considerations for its synthesis, provide detailed experimental protocols, and discuss the underlying chemical causality for each step.

Introduction: Strategic Importance in Synthesis

The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The specific substitution pattern of this compound offers a versatile platform for generating libraries of compounds for screening. The electron-withdrawing nature of the dichlorinated pyridine ring enhances the electrophilicity of the aldehyde and activates the chlorine atoms for substitution, making it a highly reactive and useful intermediate. This guide proposes a robust, multi-step synthesis starting from a readily accessible precursor, focusing on a key selective oxidation step.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A direct, single-step synthesis for this compound is not prominently documented in the literature. Therefore, a logical multi-step approach is required. A retrosynthetic analysis points to 4,6-dichloro-2-methylpyridine (3 ) as a key precursor. The core transformation is the selective oxidation of the C2-methyl group to a formyl group.

The overall proposed synthesis is a two-step process starting from 4,6-dihydroxy-2-methylpyridine (1 ):

-

Chlorination: Conversion of the dihydroxy precursor 1 to the key intermediate, 4,6-dichloro-2-methylpyridine 3 .

-

Selective Oxidation: Oxidation of the methyl group of 3 to yield the target aldehyde, this compound (4 ).

Caption: High-level workflow for the proposed synthesis.

Detailed Synthetic Methodologies

This section provides a detailed exploration of each synthetic step, including the rationale for reagent selection and step-by-step protocols based on analogous, well-documented procedures.

Principle and Rationale: The conversion of hydroxypyridines (or their tautomeric pyridone forms) to chloropyridines is a standard transformation in heterocyclic chemistry. The most common and effective reagent for this is phosphorus oxychloride (POCl₃).[1][2][3] The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. This method is highly effective for preparing dichlorinated pyridines and pyrimidines from their dihydroxy precursors.[4][5][6]

Detailed Experimental Protocol:

-

Reagent Preparation: To a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a mechanical stirrer, add 4,6-dihydroxy-2-methylpyridine (1.0 eq).

-

Reaction Setup: Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask in a fume hood. The large excess of POCl₃ serves as both the reagent and the solvent.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4,6-dichloro-2-methylpyridine.

Principle and Rationale: The selective oxidation of a methyl group on an electron-deficient pyridine ring to an aldehyde without over-oxidation to the carboxylic acid is a challenging but achievable transformation. While strong oxidants like KMnO₄ tend to produce carboxylic acids[7], milder and more selective reagents are required for isolating the aldehyde.

Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups (allylic, benzylic, and α-to-carbonyls or heteroatoms) to aldehydes. The electron-deficient nature of the dichloropyridine ring makes the C2-methyl group sufficiently activated for this transformation. The mechanism involves an ene reaction followed by a[8][9]-sigmatropic rearrangement.

Detailed Experimental Protocol:

-

Reagent Preparation: To a round-bottom flask equipped with a reflux condenser, add 4,6-dichloro-2-methylpyridine (3 ) (1.0 eq) and a suitable solvent such as 1,4-dioxane or a mixture of dioxane and water.

-

Addition of Oxidant: Add selenium dioxide (SeO₂, 1.1-1.2 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux (approx. 80-100 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The black precipitate of elemental selenium can be removed by filtration through a pad of Celite.

-

Extraction: Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is often purified by silica gel column chromatography to yield the final product, this compound (4 ).

An alternative modern approach involves metal-free photoredox catalysis, which offers a greener synthetic route for producing polysubstituted picolinaldehydes and could be adapted for this specific target.[10]

Data Summary and Characterization

The following table summarizes the expected outcomes for the proposed synthetic route. Yields are estimates based on analogous reactions reported in the literature.

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) | Purity (Post-Purification) |

| 1 | 4,6-Dihydroxy-2-methylpyridine | 4,6-Dichloro-2-methylpyridine | POCl₃ | 60-80% | >95% |

| 2 | 4,6-Dichloro-2-methylpyridine | This compound | SeO₂, Dioxane | 40-60% | >98% |

Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Safety Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Selenium dioxide (SeO₂): Highly toxic and a suspected teratogen. Handle with extreme care, avoiding inhalation of dust or contact with skin.

-

Chlorinated Solvents (e.g., DCM): Handle in well-ventilated areas.

-

Neutralization: The quenching and neutralization of POCl₃ and acidic reaction mixtures are highly exothermic and should be performed slowly with efficient cooling.

Conclusion

This guide outlines a rational and feasible synthetic route to this compound, a valuable intermediate for drug discovery. By leveraging well-established chlorination and selective oxidation reactions, this target molecule can be accessed in a predictable manner. The provided protocols, grounded in authoritative literature, offer a solid foundation for researchers to successfully synthesize this compound. Further optimization, potentially exploring modern catalytic methods[9][10], could enhance the efficiency and sustainability of this synthesis.

References

-

A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. (2021). The Journal of Organic Chemistry. Available at: [Link]

-

Oxidation of 3-methylpyridine to KN with oxygen or air. (n.d.). ResearchGate. Available at: [Link]

-

4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. (2018). MDPI. Available at: [Link]

-

Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. (n.d.). ScienceDirect. Available at: [Link]

- Isheniian, H. (1957). Oxidation of methyl-pyridines. U.S. Patent No. 2,818,378. Google Patents.

-

Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14-21. Available at: [Link]

-

PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. (n.d.). European Patent Office. Available at: [Link]

- Preparation method of 4, 6-dichloropyrimidine. (n.d.). Google Patents.

-

Oxidation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Available at: [Link]

- Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. (n.d.). Google Patents.

-

Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. (2018). Atlantis Press. Available at: [Link]

- Synthesis of pyridine aldehydes. (1964). Google Patents.

-

oxidation of aldehydes and ketones. (n.d.). Chemguide. Available at: [Link]

- Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. (1996). Google Patents.

-

Preparation method of 2, 6-dichloromethylpyridine hydrochloride. (n.d.). Patsnap. Available at: [Link]

Sources

- 1. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. data.epo.org [data.epo.org]

- 3. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 4. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 7. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

"4,6-Dichloropicolinaldehyde chemical properties"

An In-Depth Technical Guide to 4,6-Dichloropicolinaldehyde: Properties, Synthesis, and Applications

Abstract: this compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Characterized by a pyridine ring functionalized with an aldehyde group and two reactive chlorine atoms, this compound serves as a versatile scaffold for the synthesis of complex molecular architectures. The strategic positioning of its functional groups allows for selective and sequential modifications, making it an invaluable tool for developing libraries of novel compounds for drug discovery and high-throughput screening. This guide provides a comprehensive overview of its core chemical properties, validated synthetic protocols, characteristic reactivity, and key applications, offering researchers and drug development professionals a practical resource for leveraging this potent intermediate.

This compound, also known as 4,6-dichloro-2-pyridinecarboxaldehyde, is a solid organic compound whose utility is derived from its distinct structural features.

Caption: Chemical structure of this compound.

The combination of an electrophilic aldehyde and two positions on the pyridine ring susceptible to nucleophilic attack provides a rich platform for chemical diversification.

| Property | Value | Source(s) |

| CAS Number | 132683-62-6 | [1] |

| Molecular Formula | C₆H₃Cl₂NO | [1] |

| Molecular Weight | 176.00 g/mol | [1] |

| Synonyms | 4,6-Dichloro-pyridine-2-carbaldehyde | [1] |

| Appearance | Off-White to Pale Yellow Solid | [2] |

| Melting Point | 32-34 °C | [2][3] |

| Boiling Point | 206 °C | [2][3] |

| Solubility | Slightly soluble in chloroform and methanol. | [2][3] |

| Stability | Air sensitive. | [2][3] |

Synthesis and Purification

The synthesis of chlorinated heteroaromatic aldehydes is often achieved through formylation reactions under dehydrating and chlorinating conditions. A well-established method analogous to the synthesis of similar structures like 4,6-dichloro-5-pyrimidinecarboxaldehyde is the Vilsmeier-Haack reaction.[4] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate and chlorinate a precursor molecule.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for analogous compounds.[4]

Step 1: Formation of the Vilsmeier Reagent

-

In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (DMF) (1.2 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (3.0 equivalents) dropwise while maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 1 hour to ensure complete formation of the electrophilic Vilsmeier reagent.

Step 2: Reaction with Pyridine Precursor

-

Add the appropriate precursor, such as 4,6-dihydroxypicolinamide (1.0 equivalent), portion-wise to the Vilsmeier reagent.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

-

Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

Step 4: Purification and Characterization

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield pure this compound.[4]

-

Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: General workflow for the synthesis and purification of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound stems from the distinct reactivity of its functional groups.

-

Aldehyde Group: The aldehyde at the C2 position behaves conventionally. It can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, or undergo nucleophilic additions and condensations, such as Wittig reactions or reductive aminations, to build further complexity.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C4 and C6 positions are the most significant sites for molecular diversification. The electron-withdrawing nature of the pyridine ring nitrogen activates these positions, making them susceptible to displacement by a wide range of nucleophiles. This SNAr reactivity is a cornerstone of its application.[5][6][7] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-CHLOROPICOLINALDEHYDE manufacturers and suppliers in india [chemicalbook.com]

- 3. Cas 63071-13-6,4-CHLOROPICOLINALDEHYDE | lookchem [lookchem.com]

- 4. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 4,6-Dichloropicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for 4,6-dichloropicolinaldehyde, a key building block in medicinal chemistry and materials science. As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of the principles behind the spectral features, enabling researchers to confidently identify and characterize this and similar molecules.

Molecular Structure and Expected Spectroscopic Behavior

This compound, with the chemical formula C₆H₃Cl₂NO, possesses a pyridine ring substituted with two chlorine atoms and an aldehyde group. This unique arrangement of electron-withdrawing groups significantly influences the electronic environment of the molecule, which is directly reflected in its spectroscopic signatures.

Figure 1: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on established principles and data from analogous structures.[1][2][3][4]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.1 | s | - | H-aldehyde |

| ~7.8 | d | ~1.5 | H-5 |

| ~7.6 | d | ~1.5 | H-3 |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C=O (aldehyde) |

| ~155 | C-2 |

| ~152 | C-6 |

| ~145 | C-4 |

| ~125 | C-5 |

| ~122 | C-3 |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1710 | Strong | C=O stretch (aldehyde) |

| ~1550, ~1450 | Medium-Strong | Aromatic C=C stretch |

| ~800-850 | Strong | C-Cl stretch |

| ~900-675 | Strong | C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 175, 177, 179 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (isotopic cluster for 2 Cl atoms) |

| 174, 176, 178 | Medium | [M-H]⁺ |

| 146, 148, 150 | Medium | [M-CHO]⁺ |

| 111, 113 | High | [M-CHO-Cl]⁺ |

Interpretation of Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple, showing signals for the aldehyde proton and the two aromatic protons on the pyridine ring.

-

Aldehyde Proton (~10.1 ppm): This proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl oxygen and the aromatic ring, thus appearing at a very downfield chemical shift.[4][5] It is expected to be a singlet as there are no adjacent protons within three bonds.

-

Aromatic Protons (H-3 and H-5, ~7.6-7.8 ppm): The two protons on the pyridine ring are in different chemical environments. H-5 is expected to be slightly more downfield than H-3 due to the influence of the adjacent chlorine at position 6. These two protons will appear as doublets due to meta-coupling (⁴J), which is typically small (1-3 Hz) in pyridine rings.

Figure 2: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule.

-

Carbonyl Carbon (~192 ppm): The aldehyde carbonyl carbon is the most deshielded carbon due to the direct attachment of the highly electronegative oxygen atom.[2][3]

-

Aromatic Carbons (~122-155 ppm): The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbons attached to the electronegative chlorine atoms (C-4 and C-6) and the carbon attached to the aldehyde group (C-2) will be the most downfield among the ring carbons. The remaining carbons (C-3 and C-5) will appear at more shielded (upfield) positions.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.[7][8]

-

Aldehyde C-H Stretch (~2850, ~2750 cm⁻¹): A characteristic feature of aldehydes is the presence of a pair of medium intensity peaks (a Fermi doublet) for the C-H stretch.[9][10]

-

Carbonyl C=O Stretch (~1710 cm⁻¹): A strong, sharp absorption band in this region is indicative of the carbonyl group of the aldehyde.[10]

-

Aromatic C=C and C-H Stretches: Bands in the 1450-1550 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the pyridine ring. The C-H stretching of the aromatic protons will appear around 3050-3100 cm⁻¹.[7][8]

-

C-Cl Stretch (~800-850 cm⁻¹): A strong absorption in this region is expected for the carbon-chlorine stretching vibrations.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak ([M]⁺): The molecular ion peak will appear as a characteristic isotopic cluster due to the presence of two chlorine atoms. The relative intensities of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately in a 9:6:1 ratio, which is a definitive indicator of two chlorine atoms.[11][12]

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of a hydrogen radical ([M-H]⁺), the loss of the formyl group ([M-CHO]⁺), and subsequent loss of a chlorine atom.

Experimental Protocols

Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and an acquisition time of at least 3 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

Acquiring IR Spectrum

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment or the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Acquiring Mass Spectrum

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for a softer ionization to observe the molecular ion.

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to confirm the structure.

Figure 3: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, researchers can confidently identify and characterize this compound in their synthetic and developmental workflows. The provided experimental protocols offer a starting point for obtaining high-quality data, ensuring the scientific integrity of their findings.

References

-

ResearchGate. Pyridine Aldehydes and Ketones. Available at: [Link]

-

PhytoBank. 1H NMR Spectrum (PHY0013436). Available at: [Link]

-

University of California, Los Angeles. NMR Chemical Shifts. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

University of Calgary. Sample IR spectra. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Chlorinated pyridine compounds: quantum chemical calculations and chlorine-35 nuclear quadrupole resonance frequencies. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

ResearchGate. Synthesis, characterization, and anticancer activity of 4,6-dichloropyrimidine chalcone hybrids and their mechanistic interaction studies with HSA: In-silico and spectroscopic investigations. Available at: [Link]

-

PubMed Central. Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

PubChem. 2,6-Dichloropyridine-3-carbaldehyde. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. Available at: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

-

Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available at: [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

-

Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. Available at: [Link]

-

MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available at: [Link]

-

PubMed Central. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. Available at: [Link]

-

Nature. Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. Available at: [Link]

-

National Testing Agency. Syllabus for Chemistry (SCQP08). Available at: [Link]

-

National Institutes of Health. Recent Developments in Mass Spectrometry to Support Next-Generation Synthesis and Screening. Available at: [Link]

-

ResearchGate. Crystal structures of pyridine-4-aldehyde thiosemicarbazone perchlorate and trifluoromethane sulfonate. Available at: [Link]

-

Chemistry World. Re-evaluating pyridine's role in chlorination reaction. Available at: [Link]

-

NIST. 2,6-Pyridinedicarboxaldehyde. Available at: [Link]

-

Semantic Scholar. Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Available at: [Link]

-

MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]

-

MDPI. Multiplexed Dilute-and-Shoot Liquid Chromatography–Multiple-Reaction Monitoring Mass Spectrometry Clinical Assay for Metanephrines and Catecholamines in Human Urine. Available at: [Link]

-

Indo American Journal of Pharmaceutical Research. SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. Available at: [Link]

Sources

- 1. web.pdx.edu [web.pdx.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Reactivity of 4,6-Dichloropicolinaldehyde with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffolding of 4,6-Dichloropicolinaldehyde

This compound, with the CAS Number 132683-62-6, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a pyridine ring substituted with two chlorine atoms and an aldehyde group, presents multiple reactive sites. This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms activates the ring for nucleophilic aromatic substitution, while the aldehyde functionality provides a handle for a variety of nucleophilic addition and condensation reactions. This guide offers a comprehensive exploration of the reactivity of this compound with various nucleophiles, providing insights into reaction mechanisms, regioselectivity, and practical experimental protocols.

Dual Reactivity: A Tale of Two Electrophilic Centers

The reactivity of this compound is dominated by two primary electrophilic sites: the carbonyl carbon of the aldehyde group and the carbon atoms of the pyridine ring bearing the chlorine substituents. The interplay between these sites allows for selective functionalization, which is a cornerstone of modern synthetic strategy.

Diagram: Electrophilic Sites in this compound

Caption: Electrophilic centers in this compound.

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring

The pyridine ring in this compound is electron-deficient, a characteristic that is further amplified by the inductive effect of the two chlorine atoms. This electronic landscape makes the chlorinated positions (C4 and C6) susceptible to nucleophilic aromatic substitution (SNAr).

Regioselectivity: The Preferential Attack at C4 and C6

In symmetrically substituted 4,6-dichloropyrimidines, which are structurally analogous to our pyridine of interest, SNAr reactions proceed readily.[2][3] For this compound, both the C4 and C6 positions are activated towards nucleophilic attack. The aldehyde group at the C2 position, being electron-withdrawing, further enhances this reactivity. While subtle differences in reactivity between the C4 and C6 positions may exist depending on the nucleophile and reaction conditions, both sites are viable for substitution.

Reactions with Amine Nucleophiles

The reaction of this compound with amines is a cornerstone for introducing nitrogen-containing functionalities. These reactions typically proceed under mild conditions, often requiring a base to neutralize the liberated HCl.

A patent for the synthesis of SOS1 inhibitors describes the reaction of this compound with morpholine in the presence of acetic acid and DCM, which likely proceeds via reductive amination to yield 4-((4,6-dichloropyridin-2-yl)methyl)morpholine.[4]

For the analogous 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, mono-amination with various aliphatic and aromatic amines has been successfully achieved using triethylamine (TEA) in refluxing ethanol.[2][5] This suggests that similar conditions can be applied to this compound for selective mono-substitution.

Table 1: Representative SNAr Reactions with Amines on an Analogous Pyrimidine [2]

| Nucleophile (Amine) | Product | Conditions |

| Indoline | 2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde | Ethanol, TEA, reflux |

| Various amines | Mono-substituted pyrimidines | Ethanol, TEA, reflux, 3h |

Experimental Protocol: General Procedure for Mono-amination (Adapted from Pyrimidine Analogues) [2]

-

To a solution of this compound (1.0 mmol) in ethanol (5 mL), add the desired amine (1.0 mmol) and triethylamine (1.0 mmol).

-

Heat the reaction mixture at reflux for 3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the mono-substituted product.

Workflow for SNAr with Amines

Caption: General workflow for mono-amination of this compound.

Reactions with Alkoxide Nucleophiles

The reaction with alkoxides, such as sodium ethoxide, can lead to the substitution of one or both chlorine atoms to form alkoxy derivatives. In studies with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the use of sodium hydroxide in ethanol led to the formation of an ethoxy-substituted product through solvolysis.[3] This indicates that alkoxides are effective nucleophiles for this class of compounds.

Reactions at the Aldehyde Group

The aldehyde functionality at the C2 position of this compound is a versatile handle for a variety of nucleophilic addition and related reactions.

Conversion to a Difluoromethyl Group

A notable transformation of the aldehyde group is its conversion to a difluoromethyl group (-CHF2). A patent discloses the reaction of this compound with diethylaminosulfur trifluoride (DAST) in dichloromethane at low to ambient temperatures to achieve this conversion.[6]

Experimental Protocol: Difluoromethylation of this compound [6]

-

Dissolve this compound (1.0 eq.) in dichloromethane.

-

Cool the solution to -20 °C.

-

Add diethylaminosulfur trifluoride (2.0 eq.) dropwise.

-

Allow the mixture to warm to 25 °C and stir for 1 hour.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify as needed.

Wittig Reaction for Alkene Synthesis

Diagram: General Wittig Reaction Pathway

Caption: General mechanism of the Wittig reaction.

Conclusion and Future Perspectives

This compound is a highly versatile and reactive building block with significant potential in synthetic and medicinal chemistry. Its dual reactivity, allowing for selective nucleophilic aromatic substitution at the C4 and C6 positions and a wide range of transformations at the C2-aldehyde group, provides a rich platform for the generation of molecular diversity. The insights from analogous dichloropyrimidine systems offer a strong foundation for predicting its behavior and designing synthetic routes. Further exploration of its reactions with a broader array of nucleophiles, including thiols, organometallic reagents, and a wider variety of amines and alkoxides, will undoubtedly continue to expand its utility in the creation of novel and biologically active compounds. The strategic, stepwise functionalization of this scaffold holds the key to accessing complex molecular architectures that are of high interest to the pharmaceutical and agrochemical industries.

References

-

MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

-

ResearchGate. Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions. [Link]

-

ResearchGate. (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

-

Chem-Impex. 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

-

Liberty University. The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. [Link]

-

MySkinRecipes. Research (6573). [Link]

- Google Patents. WO2021127429A1 - Sos1 inhibitors.

-

NIH. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. [Link]

- Google Patents.

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2024092115A2 - Inhibiteurs de mk2 et leurs utilisations - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2021127429A1 - Sos1 inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4,6-Dichloropicolinaldehyde

This guide provides a detailed technical overview of the molecular structure and conformational landscape of 4,6-dichloropicolinaldehyde (4,6-dichloro-2-pyridinecarboxaldehyde). Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles and data from analogous compounds to elucidate the key structural features of this molecule, offering insights into its potential reactivity and interactions.

Introduction: The Significance of Substituted Picolinaldehydes

Picolinaldehydes, or pyridinecarboxaldehydes, are a class of heterocyclic compounds of significant interest in medicinal chemistry, coordination chemistry, and materials science.[1][2] The presence of both a nucleophilic pyridine nitrogen and an electrophilic aldehyde group within the same scaffold imparts a versatile reactivity profile.[1] Specifically, the 2-substituted isomer, picolinaldehyde, and its derivatives are known precursors to a variety of bioactive molecules and ligands for metal complexes.[1] The introduction of halogen substituents, such as chlorine, onto the pyridine ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a potentially valuable building block in the synthesis of novel chemical entities.

This guide will delve into the nuanced structural and conformational characteristics of this compound, providing a foundational understanding for its application in further research and development.

Molecular Structure of this compound

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-position with a formyl (aldehyde) group and at the 4- and 6-positions with chlorine atoms. The systematic IUPAC name for this compound is 4,6-dichloro-2-pyridinecarboxaldehyde.

Predicted Structural Parameters

While a definitive crystal structure for this compound is not publicly available, we can predict its key structural parameters based on data from related compounds and computational chemistry principles.[3][4][5]

| Parameter | Predicted Value Range | Rationale and Comparative Insights |

| C-Cl Bond Length | 1.73 - 1.75 Å | Typical for chlorine atoms attached to an sp²-hybridized carbon on an aromatic ring. |

| C=O Bond Length | 1.20 - 1.22 Å | Characteristic of an aldehyde carbonyl group conjugated with an aromatic system. |

| C-C (ring) Bond Lengths | 1.38 - 1.40 Å | Aromatic C-C bonds within the pyridine ring. |

| C-N (ring) Bond Lengths | 1.33 - 1.35 Å | Aromatic C-N bonds within the pyridine ring. |

| C-C (exocyclic) Bond Length | 1.48 - 1.50 Å | Single bond connecting the aldehyde group to the pyridine ring. |

| C-C-Cl Bond Angle | 118 - 122° | Influenced by the steric and electronic effects of the chlorine atom. |

| N-C-C (ring) Bond Angle | 122 - 125° | Typical for a pyridine ring. |

| C-C=O Bond Angle | 123 - 126° | Standard bond angle for an aldehyde group attached to an aromatic ring. |

Electronic Effects of Substituents

The electronic landscape of the pyridine ring in this compound is significantly modulated by its substituents:

-

Pyridine Nitrogen: The nitrogen atom is inherently electron-withdrawing due to its electronegativity, which deactivates the ring towards electrophilic substitution and influences the acidity of the ring protons.

-

Chlorine Atoms: The chlorine atoms exert a dual electronic effect. Inductively, they are strongly electron-withdrawing. Through resonance, they can act as weak electron donors by donating a lone pair of electrons to the aromatic system. Overall, the inductive effect dominates, further deactivating the pyridine ring.

-

Aldehyde Group: The formyl group is a potent electron-withdrawing group through both induction and resonance, significantly influencing the electron density distribution in the ring and enhancing the electrophilicity of the carbonyl carbon.

The confluence of these electron-withdrawing groups renders the pyridine ring electron-deficient, which has important implications for its reactivity, particularly in nucleophilic aromatic substitution reactions.

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the aldehyde group to the pyridine ring. This rotation gives rise to two principal planar conformers: s-cis and s-trans.[6]

The s-cis and s-trans Conformers

The s-cis (or syn) and s-trans (or anti) conformers are defined by the dihedral angle between the C=O bond of the aldehyde and the N1-C2 bond of the pyridine ring.

-

s-trans (anti-periplanar): In this conformation, the aldehyde oxygen atom is pointing away from the pyridine nitrogen atom. This arrangement is generally favored in unsubstituted picolinaldehyde to minimize electrostatic repulsion between the lone pairs of the oxygen and nitrogen atoms.

-

s-cis (syn-periplanar): Here, the aldehyde oxygen atom is oriented towards the pyridine nitrogen atom. This conformer can be stabilized by favorable intramolecular interactions but may also experience greater steric hindrance.

Studies on related pyridinecarboxaldehydes have shown that both conformers can exist in equilibrium, with the energy difference between them being relatively small.[6] For 3-pyridinecarboxaldehyde, two conformers were identified in the gas phase with a small energy difference.[6]

Rotational Barrier

The interconversion between the s-cis and s-trans conformers occurs through rotation around the C2-C(aldehyde) bond and is associated with a rotational energy barrier.[7][8] Computational studies on substituted benzaldehydes and pyridines suggest that this barrier is influenced by:[9][10][11]

-

Steric Hindrance: The transition state for rotation involves the aldehyde group being perpendicular to the pyridine ring, which can lead to steric clashes between the aldehyde proton and the substituent at the 3-position (in this case, a hydrogen atom) and the chlorine at the 6-position.

-

Electronic Effects: The degree of π-conjugation between the aldehyde group and the pyridine ring is maximized in the planar conformations and disrupted in the perpendicular transition state. The electron-withdrawing nature of the chlorine substituents will influence the electronic character of the C2-C(aldehyde) bond and thus the rotational barrier.

Given the presence of a chlorine atom at the 6-position, it is plausible that the s-trans conformer of this compound is sterically favored to a greater extent than in the unsubstituted picolinaldehyde.

Caption: Conformational isomers of this compound.

Predicted Spectroscopic Properties

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the protons at the 3- and 5-positions of the pyridine ring.

-

H-3: This proton is expected to appear as a doublet, coupled to H-5. Its chemical shift will be influenced by the adjacent electron-withdrawing aldehyde group and the chlorine at the 4-position.

-

H-5: This proton will also appear as a doublet, coupled to H-3. Its chemical shift will be affected by the two adjacent chlorine atoms.

-

Aldehyde Proton: A singlet corresponding to the aldehyde proton will be observed at a downfield chemical shift, typically in the range of 9.5-10.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework. Key predicted signals include:

-

Carbonyl Carbon: A signal in the range of 190-200 ppm, characteristic of an aldehyde.

-

Aromatic Carbons: Signals for the four carbons of the pyridine ring. The carbons bearing the chlorine atoms (C-4 and C-6) will show characteristic shifts, and the carbon attached to the aldehyde group (C-2) will also be distinct.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. Other characteristic bands will include C-Cl stretching vibrations and aromatic C-H and C=C/C=N stretching vibrations.

Experimental Protocols: Synthesis and Characterization

A plausible synthetic route to this compound can be devised based on established methodologies for the formylation of halogenated pyridines.[18]

Proposed Synthesis of this compound

A potential synthetic pathway involves the direct formylation of 2,4-dichloropyridine.

Reaction: Formylation of 2,4-dichloropyridine.

Reagents and Conditions:

-

Starting Material: 2,4-dichloropyridine.

-

Formylating Agent: A suitable formylating agent, such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) (Vilsmeier-Haack reaction), or a strong base like lithium diisopropylamide (LDA) followed by quenching with DMF.

-

Solvent: An appropriate inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: The reaction may require cooling (e.g., -78 °C for lithiation) or heating, depending on the chosen method.

-

Workup: Aqueous workup followed by extraction and purification by column chromatography or crystallization.

Caption: Proposed synthetic workflow for this compound.

Characterization Workflow

The synthesized product would be rigorously characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the molecular structure and the position of the substituents.

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained to identify the key functional groups, particularly the aldehyde carbonyl.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and confirm the molecular formula.

-

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure and detailed conformational information in the solid state.

Conclusion

While direct experimental data for this compound is limited, a comprehensive understanding of its molecular structure and conformation can be constructed through the application of fundamental chemical principles and by drawing parallels with closely related, well-characterized molecules. This guide provides a robust theoretical framework for this compound, highlighting the interplay of steric and electronic effects that govern its structure and potential reactivity. The insights presented herein are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel heterocyclic compounds for a range of applications.

References

-

A Conformational Study of ( E )- and ( Z )-Pyridine-2-Carbaldehyde-2′-Pyridylhydrazone. (2025). ResearchGate. Retrieved from [Link]

-

Jo, H. H., Edupuganti, R., You, L., & Anslyn, E. V. (n.d.). X-ray structure of pyridinium salt 5 created from 2-picolinaldehyde, dipicolylamine and excess BF3–OEt2. ResearchGate. Retrieved from [Link]

-

Unraveling the Conformational and Electronic Landscape of 3-Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization. (2025). National Institutes of Health. Retrieved from [Link]

-

Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation. (2023). PubMed. Retrieved from [Link]

-

Calculated rotational barrier and differences of parameters between minimum (Table 1) and transition (Table 2) states of para-substituted benzaldehydes. (n.d.). ResearchGate. Retrieved from [Link]

-

Rotational Barrier and Origin of Substituent Effect on Bond Dissociation Enthalpy of Para-substituted Anilines, Benzaldehydes, and Toluenes. (2025). Bentham Science. Retrieved from [Link]

-

Pyridine-2-carbaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

-

IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyridine Aldehydes and Ketones. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Pyridinecarboxaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. (2025). ACS Publications. Retrieved from [Link]

-

A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. (n.d.). MDPI. Retrieved from [Link]

-

Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal in Cu(II)- and Co(II)-pyridinecarboxaldehyde complexes. (2021). Royal Society of Chemistry. Retrieved from [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. (n.d.). Supporting Information. Retrieved from [Link]

-

The X-ray crystal structures of primary aryl substituted selenoamides. (2009). PubMed. Retrieved from [Link]

-

Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. (2010). PubMed. Retrieved from [Link]

-

Rotational barrier and electron-withdrawing substituent effects: Theoretical study of -conjugation in para-substituted anilines. (n.d.). ResearchGate. Retrieved from [Link]

-

Rotational Barrier and Origin of Substituent Effect on Bond Dissociation Enthalpy of Para-substituted Anilines, Benzaldehydes, and Toluenes. (n.d.). ResearchGate. Retrieved from [Link]

-

¹H NMR spectra comparing the product composition when... (n.d.). ResearchGate. Retrieved from [Link]

-

2,6-Pyridinedicarboxaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine. (n.d.). ScienceDirect. Retrieved from [Link]

-

Computational chemistry instructional activities using a highly readable fluid simulation code. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Pyridinecarboxaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]

-

2,6-Pyridinedicarboxaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-Pyridinecarboxaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]

-

Rotational barriers of 1,3-substitute pyridines and benzenes as models for the NAD+/NADH coenzyme. (n.d.). Eindhoven University of Technology Research Portal. Retrieved from [Link]

Sources

- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The X-ray crystal structures of primary aryl substituted selenoamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine | European Journal of Chemistry [eurjchem.com]

- 6. Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamscience.com [benthamscience.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. research.tue.nl [research.tue.nl]

- 12. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE(55304-73-9) 1H NMR spectrum [chemicalbook.com]

- 13. 2,6-Pyridinedicarboxaldehyde [webbook.nist.gov]

- 14. 2-Pyridinecarboxaldehyde [webbook.nist.gov]

- 15. 4-Pyridinecarboxaldehyde(872-85-5) IR Spectrum [m.chemicalbook.com]

- 16. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]

- 17. 2-Pyridinecarboxaldehyde [webbook.nist.gov]

- 18. Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Solubility of 4,6-Dichloropicolinaldehyde in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 4,6-Dichloropicolinaldehyde, a key heterocyclic intermediate in pharmaceutical and agrochemical research. For researchers, scientists, and drug development professionals, understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and designing effective formulations. This document synthesizes theoretical solubility principles with predictive analysis based on the compound's molecular structure. Due to the scarcity of public quantitative data, a robust, step-by-step experimental protocol for determining solubility via the equilibrium saturation method is provided. This guide aims to empower researchers with the foundational knowledge and practical methodology required to effectively work with this compound in a laboratory setting.

Introduction: The Chemical Profile of this compound

This compound is a substituted pyridine derivative with the chemical formula C₆H₃Cl₂NO and a molecular weight of approximately 176.00 g/mol .[1][2] It presents as a solid at room temperature.[2] Its structure is characterized by a pyridine ring, an aldehyde functional group at the 2-position, and two chloro substituents at the 4- and 6-positions.

The unique arrangement of these functional groups dictates its chemical reactivity and, critically, its solubility profile:

-

Pyridine Ring: The nitrogen atom in the heterocyclic ring introduces polarity and can act as a hydrogen bond acceptor.

-

Aldehyde Group: The carbonyl (C=O) bond is highly polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

Chloro Substituents: The two chlorine atoms are electronegative, contributing to the overall polarity of the molecule and influencing its electronic properties.

This combination of a polar aromatic system and polar functional groups suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent. A thorough understanding of this profile is essential for its use as a building block in complex organic synthesis.[3]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can predict its behavior based on the following solvent classifications.

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. The aldehyde oxygen and pyridine nitrogen of the solute can act as hydrogen bond acceptors. While the solute lacks a hydrogen bond donor group, the potential for these interactions suggests at least moderate solubility. For the structurally similar compound 4-Chloropicolinaldehyde, solubility in methanol is described as "slight," indicating that steric hindrance or other factors may limit extensive dissolution.[3][5]

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile)

These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. However, they are effective at solvating polar molecules through dipole-dipole interactions. The high polarity of this compound should favor solubility in these solvents. Solvents like DMSO and DMF are often excellent choices for polar organic molecules.

Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane)

These solvents have low polarity and primarily interact through weak van der Waals forces. The significant polarity imparted by the aldehyde, chloro groups, and pyridine nitrogen will likely result in poor solubility in nonpolar solvents. The energetic cost of disrupting the solvent-solvent interactions to accommodate the polar solute is too high.

Chlorinated Solvents (e.g., Dichloromethane, Chloroform)

These solvents have moderate polarity. The presence of chlorine atoms in both the solvent and the solute can lead to favorable dipole-dipole interactions. For 4-Chloropicolinaldehyde, solubility in chloroform is noted as "slight," suggesting that while there is some interaction, it is not a highly soluble system.[3][5] It is also crucial to note that pyridine derivatives can sometimes react with dichloromethane (DCM) over time, even at room temperature, which could complicate its use as a stock solution solvent.[6][7]

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound is not widely available in public literature. This highlights the importance of the experimental protocol provided in the subsequent section. However, qualitative data for a structurally analogous compound, 4-Chloropicolinaldehyde, can serve as a useful proxy for initial experimental design.

Table 1: Qualitative Solubility of Structurally Similar 4-Chloropicolinaldehyde

| Solvent | Solvent Type | Reported Solubility | Reference |

| Methanol | Polar Protic | Slightly Soluble | [3][5] |

| Chloroform | Chlorinated | Slightly Soluble | [3][5] |

This data is for 4-Chloropicolinaldehyde (CAS 63071-13-6) and should be used as an estimation only.

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol describes a reliable and accurate method for determining the solubility of this compound using the equilibrium saturation technique. This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.[8][9]

Required Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Experimental Workflow Diagram

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The key is to add enough solute so that a visible amount of undissolved solid remains after the equilibration period.

-

Accurately pipette a known volume (e.g., 5.0 mL) of a selected organic solvent into each vial.

-

Securely cap the vials to prevent any solvent evaporation, which would artificially inflate the calculated solubility.

-

-

Equilibration:

-

Place the vials into a thermostatic shaker set to a constant temperature (e.g., 25 °C or 298.15 K).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 30 minutes to let the excess solid settle.[9]

-

Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the liquid through a syringe filter directly into a pre-weighed volumetric flask.[9] This step is critical to remove any microscopic solid particles that could lead to an overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the clear, filtered sample with the same solvent to bring the concentration into the linear dynamic range of your analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry against a calibration curve).

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in units of mg/mL, g/L, or mol/L.

-

Safety and Handling Precautions

Researchers must handle this compound with appropriate care. Based on safety data for the compound and its analogs, the following precautions should be observed:

-

Hazard Statements: The compound is expected to be harmful if swallowed and may cause skin and eye irritation.[2]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.

-

Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.[10] Some suppliers recommend storage at -20°C under nitrogen.[2]

Conclusion

While quantitative solubility data for this compound remains to be broadly published, a strong predictive understanding can be derived from its molecular structure. It is anticipated to have limited solubility in nonpolar solvents and slight to moderate solubility in polar solvents, with polar aprotic solvents likely being the most effective. The lack of published data underscores the necessity for empirical determination. The detailed experimental protocol provided in this guide offers a robust and reliable methodology for researchers to generate precise solubility data. This information is indispensable for the effective application of this compound in synthesis, purification, and formulation, ultimately accelerating progress in drug discovery and development.

References

- Vertex AI Search. (n.d.).

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts.

- Vertex AI Search. (2021, March 24). Solubility Tests for Organic Compounds - YouTube.

-

ChemUniverse. (n.d.). This compound [P46335]. Retrieved from [Link]

- Sigma-Aldrich. (2025, December 22).

- Thermo Fisher Scientific. (2025, September 16).

- TCI Chemicals. (n.d.).

- TCI Chemicals. (2025, May 15).

- Rudine, A., Walter, M., & Wamser, C. (2010). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions.

-

LookChem. (n.d.). Cas 63071-13-6,4-CHLOROPICOLINALDEHYDE. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

- ChemistryViews. (2010, June 7). Puzzling Pyridine Problem Probed.

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

- Benchchem. (n.d.). Technical Guide: Solubility Profile of 6-Morpholinonicotinaldehyde in Organic Solvents.

- Benchchem. (n.d.).

- Vertex AI Search. (n.d.). An overview on Common Organic Solvents and their Toxicity Abstract.

-

PubChem. (n.d.). 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389. Retrieved from [Link]

- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.

- Vertex AI Search. (n.d.). Common Organic Solvents: Table of Properties1,2,3.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 132683-62-6 [sigmaaldrich.com]

- 3. Cas 63071-13-6,4-CHLOROPICOLINALDEHYDE | lookchem [lookchem.com]

- 4. chem.ws [chem.ws]

- 5. chemicalbook.com [chemicalbook.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

A Researcher's Guide to Sourcing and Quality Control of 4,6-Dichloropicolinaldehyde for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of research and development success. For scientists engaged in the synthesis of novel therapeutics, particularly in the burgeoning field of oncology, the reliability of key chemical building blocks is paramount. 4,6-Dichloropicolinaldehyde, a substituted pyridine derivative, has emerged as a crucial intermediate in the synthesis of potent and selective inhibitors of Son of Sevenless 1 (SOS1), a key activator in the RAS signaling pathway.[1] This guide provides an in-depth analysis of the commercial supplier landscape for this compound, a comprehensive protocol for its quality verification, and an overview of its application in the synthesis of cutting-edge cancer therapeutics.

Introduction to this compound: A Key Building Block

This compound, with the CAS number 132683-62-6, is a solid organic compound with a molecular weight of 176.00 g/mol .[2] Its structure, featuring a pyridine ring substituted with two chlorine atoms and an aldehyde group, makes it a versatile reagent in organic synthesis. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen activates the aldehyde group for various nucleophilic addition reactions, while the chlorine atoms themselves can be sites for nucleophilic aromatic substitution. This reactivity profile has made it a valuable precursor for the construction of complex heterocyclic scaffolds, most notably in the development of SOS1 inhibitors that disrupt the protein-protein interaction between SOS1 and KRAS, offering a promising therapeutic strategy for KRAS-driven cancers.[1][3]

The Commercial Supplier Landscape

Sourcing high-quality this compound is the foundational step for any research program utilizing this intermediate. A multitude of chemical suppliers offer this compound, varying in purity, available quantities, and documentation. The following table provides a comparative overview of prominent commercial suppliers.

| Supplier | Typical Purity | Available Quantities | Key Documentation |

| Sigma-Aldrich | ≥97% | Gram to multi-gram scale | Certificate of Analysis (CoA), Safety Data Sheet (SDS) |

| ChemScene | ≥97% | Milligram to gram scale | CoA, SDS, Technical Data Sheet |

| BLD Pharm | ≥97% | Gram to multi-gram scale | CoA, HPLC, NMR data available on request |

| Synthonix, Inc. | In-stock | Milligram to gram scale | Product information online |

| ChemUniverse | In-stock | Bulk quantities available | Inquiry-based |

Note: Purity levels and available quantities are subject to batch-to-batch variability and should always be confirmed with the supplier at the time of purchase.

A Step-by-Step Guide to Quality Verification

Upon receipt of this compound from a commercial supplier, it is imperative to perform in-house quality control to verify its identity and purity. This ensures the reliability of subsequent synthetic transformations and the reproducibility of experimental results.

Visual Inspection and Physical Properties

Begin with a simple visual inspection of the material. It should be a solid, typically off-white to yellow in appearance. Note any discoloration or heterogeneity, which could indicate the presence of impurities. Confirm the melting point, if a reference value is available, as significant deviations can suggest impurities.

Spectroscopic and Chromatographic Analysis

A combination of spectroscopic and chromatographic techniques is essential for unambiguous structure confirmation and purity assessment.

Experimental Protocol: Quality Control of this compound

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure and identifying organic impurities.

-

Procedure:

-

Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

-

Expected ¹H NMR Data (in DMSO-d₆): δ = 9.87 (s, 1H, CHO), 8.14 (d, J = 1.6 Hz, 1H, Ar-H), 8.01 (d, J = 1.6 Hz, 1H, Ar-H). The exact chemical shifts can vary slightly depending on the solvent and concentration.

-

Expected ¹³C NMR Data: Signals corresponding to the aldehyde carbon and the aromatic carbons should be observed in the expected regions.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC is a sensitive technique for determining the purity of a compound by separating it from non-volatile impurities.

-

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

-

Use a reverse-phase C18 column.

-

Employ a gradient elution method with a mobile phase consisting of water (often with a small amount of acid like 0.1% formic acid) and acetonitrile.

-

Monitor the elution profile using a UV detector, typically at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

-

-

Interpretation: A single major peak should be observed, with the area of this peak relative to the total area of all peaks indicating the purity of the sample.

-

-

Mass Spectrometry (MS):

-

Rationale: Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.

-

Procedure:

-

Introduce a dilute solution of the compound into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum in positive ion mode.

-

-

Expected Result: A peak corresponding to the protonated molecule [M+H]⁺ at m/z 177.0 should be observed, along with the characteristic isotopic pattern for a molecule containing two chlorine atoms.

-

The following diagram illustrates the recommended workflow for supplier selection and quality verification of this compound.

Caption: Workflow for Supplier Selection and Quality Verification.

Application in the Synthesis of SOS1 Inhibitors

The primary driver for the demand for high-purity this compound is its utility as a precursor in the synthesis of SOS1 inhibitors. These small molecules are designed to disrupt the interaction between SOS1 and RAS proteins, thereby inhibiting the downstream signaling pathways that promote cell proliferation in many cancers.

A common synthetic strategy involves a multi-step sequence where the aldehyde functionality of this compound is first transformed, followed by sequential nucleophilic aromatic substitution of the two chlorine atoms to build the complex heterocyclic core of the final inhibitor.

The diagram below outlines a generalized synthetic pathway for the synthesis of a SOS1 inhibitor starting from this compound.

Caption: Generalized Synthetic Pathway to SOS1 Inhibitors.